Home > Products > Screening Compounds P132004 > uroporphyrinogen III(8-)
uroporphyrinogen III(8-) -

uroporphyrinogen III(8-)

Catalog Number: EVT-1596204
CAS Number:
Molecular Formula: C40H36N4O16-8
Molecular Weight: 828.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Uroporphyrinogen III(8-) is an octacarboxylic acid anion obtained by deprotonation of all eight carboxy groups of uroporphyrinogen III. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a cyclic tetrapyrrole anion and an octacarboxylic acid anion. It is a conjugate base of a uroporphyrinogen III.
Overview

Uroporphyrinogen III(8-) is a significant tetrapyrrole compound that acts as a precursor in the biosynthesis of heme, chlorophyll, and vitamin B12. It is characterized by its distinct molecular structure and plays a critical role in various biological processes. As the first macrocyclic intermediate in the porphyrin biosynthetic pathway, uroporphyrinogen III(8-) is essential for the formation of several vital biomolecules.

Source

Uroporphyrinogen III(8-) is synthesized in living organisms through a series of enzymatic reactions starting from simpler precursors. The initial steps involve the condensation of two molecules of delta-aminolevulinic acid, leading to the formation of porphobilinogen. This compound undergoes further transformations to yield hydroxymethylbilane, which is then cyclized to form uroporphyrinogen III(8-) through the action of the enzyme uroporphyrinogen III synthase.

Classification

Uroporphyrinogen III(8-) belongs to the class of compounds known as porphyrins, which are characterized by their cyclic structure formed from four pyrrole subunits linked by methine bridges. It is specifically classified as a tetrapyrrole due to its four interconnected pyrrole rings.

Synthesis Analysis

Methods

The synthesis of uroporphyrinogen III(8-) can occur both biologically and chemically. In biological systems, it is synthesized via the following pathway:

  1. Condensation Reaction: Two molecules of delta-aminolevulinic acid condense to form porphobilinogen.
  2. Formation of Hydroxymethylbilane: Four molecules of porphobilinogen are linked through deamination to produce hydroxymethylbilane.
  3. Cyclization: Hydroxymethylbilane undergoes cyclization facilitated by uroporphyrinogen III synthase, resulting in the formation of uroporphyrinogen III(8-).

In laboratory settings, synthetic methods often utilize reactions involving pyrrole and aldehydes, such as the Rothemund reaction or variations thereof, which facilitate the construction of porphyrin structures through condensation and oxidation processes.

Technical Details

The enzymatic synthesis involves precise catalytic mechanisms:

  • The enzyme uroporphyrinogen III synthase catalyzes the cyclization reaction.
  • The process includes an intramolecular rearrangement where the final pyrrole unit's orientation is inverted, leading to a specific arrangement of acetic and propionic acid side chains on the macrocycle .
Molecular Structure Analysis

Structure

Uroporphyrinogen III(8-) features a hexahydroporphine core with distinctive substituents:

  • Each pyrrole ring has hydrogen atoms replaced by acetic acid (−CH₂−COOH) and propionic acid (−CH₂−CH₂−COOH) groups.
  • The arrangement around the macrocycle follows an asymmetric pattern: AP-AP-AP-PA.
Chemical Reactions Analysis

Reactions

Uroporphyrinogen III(8-) participates in several key biochemical reactions:

  1. Conversion to Coproporphyrinogen III: Catalyzed by uroporphyrinogen III decarboxylase, where carboxyl groups are removed.
  2. Formation of Siroheme: Involves further methyl transfer reactions leading to dihydrosirohydrochlorin.

Technical Details

The conversion processes involve specific enzymes that facilitate structural modifications through decarboxylation and methylation reactions. These transformations are essential for generating various porphyrins utilized in biological systems .

Mechanism of Action

Process

The mechanism by which uroporphyrinogen III(8-) acts involves its role as a precursor in heme biosynthesis:

  1. Enzymatic Action: Uroporphyrinogen III synthase catalyzes its formation from hydroxymethylbilane.
  2. Subsequent Transformations: It undergoes further enzymatic modifications to yield heme or other tetrapyrroles.

Data

The enzyme exhibits optimal activity at pH 7.4 and requires divalent cations like sodium and magnesium for activation while being inhibited by heavy metals such as cadmium and copper .

Physical and Chemical Properties Analysis

Physical Properties

Uroporphyrinogen III(8-) is typically colorless in solution, reflecting its status as a porphyrin precursor before oxidation occurs.

Chemical Properties

  • Solubility: Soluble in polar solvents due to its charged carboxyl groups.
  • Stability: Sensitive to heat and light; stability can be compromised under extreme conditions.

Relevant data include:

  • Melting Point: Decomposes rather than melts at high temperatures.
  • Absorption Spectrum: Exhibits characteristic absorption peaks related to its electronic structure when oxidized to form porphyrins .
Applications

Scientific Uses

Uroporphyrinogen III(8-) has significant applications in various fields:

  • Biochemistry: Serves as a model compound for studying porphyrin biosynthesis.
  • Medical Research: Understanding its role aids in diagnosing porphyrias, genetic disorders affecting heme metabolism.
  • Synthetic Chemistry: Utilized in synthesizing complex organic compounds and studying reaction mechanisms involving tetrapyrroles.
Biosynthetic Pathways and Metabolic Roles

Central Position in Tetrapyrrole Biosynthesis

Role as a Branch Point Intermediate for Heme, Chlorophyll, Vitamin B12, and Siroheme

Uroporphyrinogen III(8−) represents the final common intermediate in the biosynthesis of all biologically significant tetrapyrroles. This octacarboxylic acid anion (CHEBI:57308) is formed by the deprotonation of uroporphyrinogen III, generating an 8-fold negatively charged species critical for solubility and enzyme interactions [6]. Its asymmetric arrangement of acetate (A) and propionate (P) side chains in the order AP-AP-AP-PA distinguishes it from the physiologically irrelevant I isomer (AP-AP-AP-AP) [2] [9]. This molecular architecture enables diversified metabolic routing through specific enzymatic modifications:

  • Heme and Chlorophyll Pathways: Decarboxylation by uroporphyrinogen decarboxylase (UROD) converts uroporphyrinogen III(8−) to coproporphyrinogen III, the committed precursor for heme and chlorophyll biosynthesis. UROD sequentially decarboxylates acetate groups to methyl groups, enhancing the hydrophobicity required for mitochondrial import [8] [10].
  • Vitamin B12 and Siroheme: Methylation at C-2 and C-7 by uroporphyrinogen III methyltransferase yields dihydrosirohydrochlorin (precorrin-2). This intermediate branches toward cobalamin (vitamin B12) via further methylation/ reduction or to siroheme via ferrochelation and oxidation [5] [7]. In some prokaryotes, this step is catalyzed by fusion proteins like CobA/HemD, underscoring evolutionary adaptations [7].

  • Table 1: Tetrapyrrole Derivatives of Uroporphyrinogen III(8−)

    Downstream ProductKey Modifying EnzymesBiological Role
    Coproporphyrinogen IIIUroporphyrinogen decarboxylase (UROD)Precursor for heme/chlorophyll
    DihydrosirohydrochlorinUroporphyrinogen III methyltransferase (UPMT)Intermediate for vitamin B12/siroheme
    SirohemeSirohydrochlorin ferrochelataseCofactor for sulfite/nitrite reductases
    Coenzyme F430Nickel insertion and lactamizationMethanogenesis in archaea

Regulatory Checkpoints in the Heme Biosynthesis Pathway

Uroporphyrinogen III(8−) sits at a critical regulatory node in tetrapyrrole biosynthesis, with its flux controlled by tissue-specific and feedback mechanisms:

  • Erythroid vs. Hepatic Regulation: In erythroid cells, uroporphyrinogen III(8−) production is coupled to hemoglobin synthesis under the control of erythroid-specific aminolevulinic acid synthase (ALAS2), which responds to iron availability via iron-responsive elements (IREs). Hepatic synthesis, governed by ALAS1, is feedback-inhibited by heme to prevent accumulation of phototoxic intermediates [9].
  • Enzyme Coordination: The substrate channeling between porphobilinogen deaminase (PBGD) and uroporphyrinogen III synthase (UROS) minimizes the release of reactive hydroxymethylbilane. In bacteria like Escherichia coli, the hemC-hemD operon structure ensures co-expression of these enzymes, optimizing uroporphyrinogen III(8−) yield [1] [5].
  • Pathologic Consequences of Dysregulation: Deficiencies in UROS (causing congenital erythropoietic porphyria) or UROD (causing porphyria cutanea tarda) lead to accumulation of non-physiological isomers (e.g., uroporphyrinogen I) or oxidized porphyrins. These metabolites cause phototoxicity and organ damage, highlighting the necessity for tight control over uroporphyrinogen III(8−) flux [3] [9].

Enzymatic Synthesis from Hydroxymethylbilane

Uroporphyrinogen III Synthase (UROS) as a Key Catalytic Driver

Uroporphyrinogen III synthase (UROS; EC 4.2.1.75) catalyzes the stereospecific cyclization of the linear tetrapyrrole hydroxymethylbilane (HMB) into uroporphyrinogen III(8−). This enzyme is indispensable for producing the asymmetric III isomer and operates with remarkable efficiency (kcat = 2240 min⁻¹, Km = 0.15 μM) [1] [3].

  • Structural Dynamics: UROS adopts a bilobed α/β-domain structure connected by a flexible β-sheet linker. Crystal structures of human and Thermus thermophilus UROS reveal an active-site cleft between the domains that accommodates HMB. Conserved residues (e.g., Tyr168 in humans) line this cleft, though mutagenesis studies show no single residue is absolutely essential, suggesting catalysis relies on a network of weak interactions [1] [3] [4].
  • Catalytic Mechanism: UROS facilitates a multistep rearrangement:
  • Dehydration: Tyr168 protonates the hydroxymethyl group of HMB, triggering its departure as water and generating an azafulvene cation at ring A.
  • Spirocyclization: The azafulvene attacks C16 of ring D, forming a spiro-pyrrolenine intermediate. This step inverts ring D’s orientation.
  • Ring Closure: Cleavage of the C15–C16 bond generates a second azafulvene at ring C, which attacks C19 of ring D, yielding uroporphyrinogen III(8−) [1] [3] [4].
  • Conformational Flexibility: UROS undergoes a substrate-induced transition from an "open" to a "closed" state, encapsulating the tetrapyrrole. The product complex structure shows rings A/B tightly bound via hydrogen bonds to main-chain amides, while rings C/D remain mobile—a feature enabling D-ring inversion [4].

Mechanistic Divergence Between Enzymatic and Nonenzymatic Cyclization

In the absence of UROS, hydroxymethylbilane undergoes spontaneous cyclization, but this process is chemically discordant with biological requirements:

  • Nonenzymatic Pathway: HMB cyclizes at pH 7–8 with a half-life of <5 minutes, exclusively yielding the symmetric uroporphyrinogen I isomer (AP-AP-AP-AP). This reaction proceeds via a non-stereoselective electrophilic attack where C20 of HMB’s terminal ring attacks C15, without D-ring inversion [1] [2] [5].
  • Enzymatic vs. Nonenzymatic Fidelity: UROS accelerates cyclization 300-fold while enforcing an error rate of <0.1% for the III isomer. The enzyme’s active site excludes competing reactions by:
  • Preorganizing HMB in a strained conformation that favors spiro-intermediate formation.
  • Shielding reactive intermediates from water-mediated hydrolysis.
  • Precisely orienting the D-ring for inversion via hydrophobic interactions [1] [3] [4].

  • Table 2: Enzymatic vs. Nonenzymatic Cyclization of Hydroxymethylbilane

    ParameterUROS-Catalyzed ReactionSpontaneous Reaction
    Cyclization Rate2240 min⁻¹ (enzymatic kcat)t½ = ~4 min (pH 8.0)
    Primary ProductUroporphyrinogen III(8−) (asymmetric)Uroporphyrinogen I (symmetric)
    Key IntermediateSpiro-pyrrolenineLinear azafulvene
    Stereochemical ControlD-ring inversionNo ring inversion
    Inhibitor SensitivityCompetitive inhibition by spiro-lactam analogsInsensitive to enzyme inhibitors
  • Evolutionary Implications: The low sequence conservation among UROS orthologs (e.g., 14% identity between human and T. thermophilus) contrasts with conserved structural folds. This suggests convergent evolution to maintain active-site geometry, as seen in Leptospira interrogans, where a bifunctional PBGD-UROS fusion protein compensates for the lack of a standalone hemD gene [3] [7].

Compounds Mentioned

  • Uroporphyrinogen III(8−)
  • Hydroxymethylbilane (HMB)
  • Uroporphyrinogen I
  • Coproporphyrinogen III
  • Dihydrosirohydrochlorin
  • Siroheme
  • Vitamin B12
  • Heme
  • Chlorophyll
  • Coenzyme F430

Properties

Product Name

uroporphyrinogen III(8-)

IUPAC Name

3-[7,12,18-tris(2-carboxylatoethyl)-3,8,13,17-tetrakis(carboxylatomethyl)-5,10,15,20,21,22,23,24-octahydroporphyrin-2-yl]propanoate

Molecular Formula

C40H36N4O16-8

Molecular Weight

828.7 g/mol

InChI

InChI=1S/C40H44N4O16/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29/h41-44H,1-16H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)/p-8

InChI Key

HUHWZXWWOFSFKF-UHFFFAOYSA-F

Canonical SMILES

C1C2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C1N5)CCC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.